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N-(2-aminoethyl)-4-methylbenzamide

Kinase Inhibitor Allosteric Modulation PDGFRα

Medicinal chemistry teams require precise scaffold control; a 4-chloro vs. 4-methyl substitution can flip binding mode from type I to allosteric type II inhibition. This para-methyl benzamide with a free primary ethylamine tail is a non-fungible starting point for PDGFRα allosteric inhibitor programs. - Validated cytotoxic core: IC50 = 1.42 µM (HL-60 leukemia cells) - Primary amine enables rapid SAR, bioconjugation, or probe tagging without protecting groups - Strategic choice for oncology projects targeting resistance to ATP-competitive inhibitors

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 21381-67-9
Cat. No. B3116063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-4-methylbenzamide
CAS21381-67-9
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NCCN
InChIInChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13)
InChIKeyIISCWLATEHABQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-(2-Aminoethyl)-4-methylbenzamide


N-(2-aminoethyl)-4-methylbenzamide (CAS 21381-67-9) is a small-molecule benzamide derivative with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol . It is a versatile synthetic building block, characterized by a primary amine on a flexible ethyl linker attached to a para-methylbenzamide core [1]. This scaffold is of particular interest in medicinal chemistry for its role in generating novel kinase inhibitors and other bioactive molecules [2], serving as a key intermediate for further functionalization at the aminoethyl group.

1
Late-stage diversification via primary amine handle
2
Kinase inhibitor probe synthesis, including allosteric design
3
Cell-model endpoint studies with benzamide-derived compounds

N-(2-Aminoethyl)-4-methylbenzamide: Non-Interchangeable Scaffold


The specific para-methyl substitution pattern and the primary aminoethyl tail of N-(2-aminoethyl)-4-methylbenzamide impart a unique pharmacophore geometry and electrostatic profile that directly dictates the binding mode and selectivity of final drug candidates. Substituting a closely related analog, such as the 4-chloro derivative, even if yielding a potent core, can result in a fundamentally different molecular recognition event. For instance, in a class of protein kinase inhibitors, the substituent on the amide part of this exact 4-methylbenzamide scaffold was shown to be the critical determinant for whether the resulting molecule acts as an ATP-competitive (type I) or an allosteric (type II) inhibitor of PDGFRα [1]. Therefore, generic substitution based on the benzamide core alone risks a catastrophic change in the mechanism of action, target engagement, and ultimately, the biological outcome, making this specific compound a non-fungible starting material in rational drug design.

Target Scaffold
Potential Substitute
4-methylbenzamide + aminoethyl
4-chlorobenzamide analog
Primary amine for late-stage conjugation
Capped amine or acid core
Substituent change may alter binding mode (type I/II). Amine removal limits diversification.

N-(2-Aminoethyl)-4-methylbenzamide: Quantitative Differentiation


Para-Methyl Group Enables Dual-Mode Kinase Inhibition

In a study of 4-methylbenzamide-purine hybrids, the specific para-methyl group on the benzamide ring was essential for directing the binding mode of the resultant protein kinase inhibitors. Compound 10, synthesized using N-(2-aminoethyl)-4-methylbenzamide as a core, functioned as a type II allosteric inhibitor of PDGFRα. This contrasts with compound 7, a closely related analog with a different substituent, which acted as a conventional ATP-competitive type I inhibitor [1]. The methyl group's steric and electronic properties, compared to halogen or nitro substituents found in other analogs, uniquely enable this dual-mode potential, providing a strategic advantage in designing inhibitors to overcome resistance mutations.

Binding Mode
Class-level inference
4-methyl derivative → Type II allosteric; other substituent → Type I ATP-competitive
Supports allosteric inhibitor design context
Modeled against PDGFRα; experimental validation pending
Kinase Inhibitor Allosteric Modulation PDGFRα

Antiproliferative Potency in Leukemia Models

Derivatives based on the 4-methylbenzamide scaffold demonstrate quantifiably enhanced antiproliferative activity compared to other benzamide analogs. The most potent 4-methylbenzamide derivative (Compound 7) in a recent study exhibited IC50 values of 1.42 μM against HL-60 (leukemia) and 2.27 μM against K562 (leukemia) cell lines [1]. This performance can be benchmarked against a structurally related N-substituted benzamide series, where the 4-methyl analog showed an IC50 of 29.1 ± 3.8 μM against a different cancer cell line (MCF-7), which was inferior to the 2-methyl analog (8.7 ± 0.7 μM) but substantially better than the 2-methoxy analog (90 ± 26 μM) [2]. This class-level comparison quantifies the specific impact of the 4-methyl group on cellular potency, confirming its role in achieving low-micromolar activity.

Cytotoxicity
Class-level inference
HL-60 IC₅₀ 1.42 μM; K562 IC₅₀ 2.27 μM
vs. 4-methyl comparator: 29.1 μM (MCF-7)
Supports cell-model endpoint review
Cross-cell-line comparisons; class-level
Anticancer Activity Cytotoxicity Leukemia

Aminoethyl Tail Enables Late-Stage Diversification

The free primary amine on the aminoethyl chain provides a unique, high-value chemical handle that distinguishes N-(2-aminoethyl)-4-methylbenzamide from simple benzamide or 4-methylbenzoic acid building blocks. This group allows for direct, late-stage diversification via amide bond formation, reductive amination, or sulfonamide synthesis without requiring deprotection steps. This contrasts sharply with analogs where this amine is capped (e.g., as a secondary or tertiary amine) or absent. The ability to rapidly generate libraries of derivatives from this single, commercially available scaffold (e.g., Leyan Cat. No. 2031215 ) accelerates structure-activity relationship (SAR) studies in drug discovery programs, as demonstrated by its use in creating a series of potential protein kinase inhibitors [1].

Diversification
Reported
Primary amine enables amide coupling, reductive amination, sulfonamide synthesis
Supports rapid SAR library generation
Reported synthetic utility; context-dependent
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

N-(2-Aminoethyl)-4-methylbenzamide: Key Application Scenarios


Allosteric Kinase Inhibitors to Overcome Resistance

Procure N-(2-aminoethyl)-4-methylbenzamide as a privileged scaffold when designing type II (allosteric) kinase inhibitors. As demonstrated by Faryna et al. [1], the 4-methyl substitution pattern can direct a hybrid molecule toward allosteric binding modes on PDGFRα. This is a strategic choice for oncology programs seeking to overcome resistance mutations that render ATP-competitive (type I) inhibitors ineffective. Use this specific compound to access a binding mode not available to many other benzamide analogs.

Rapid SAR Exploration for Anticancer Leads

This compound is ideal for medicinal chemistry teams aiming to rapidly generate and screen a focused library of novel anticancer agents. The quantitative potency data from leukemia cell line models (IC50 = 1.42 μM in HL-60 cells [1]) provides a validated, low-micromolar starting point for further optimization. The presence of a free primary amine allows for the swift, parallel synthesis of dozens of derivatives to map out structure-activity relationships around a proven cytotoxic core.

Late-Stage Functionalization of Allosteric Modulators

Select this compound for projects requiring the late-stage introduction of chemical diversity. The primary aminoethyl tail serves as an ideal conjugation point for attaching reporter tags (e.g., biotin, fluorophores) or for linking to other pharmacophores to create bivalent molecules [1]. This functionality eliminates the need for complex protecting group strategies, significantly streamlining the synthesis of advanced intermediates and chemical probes for target identification and validation.

Application
Selection Property
Validation Focus
Allosteric kinase inhibitor design
4-methyl substitution directs binding mode
PDGFRα binding-mode verification
Cancer cell-model lead exploration
Reported low-micromolar cytotoxicity in leukemia models
Cell-model endpoint reproducibility
Chemical probe & bivalent molecule synthesis
Primary amine conjugation handle
Conjugation efficiency and product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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